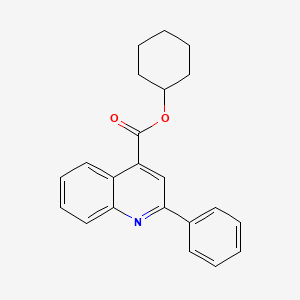
Cyclohexyl 2-phenylquinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexyl 2-phenylquinoline-4-carboxylate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a quinoline core substituted with a phenyl group at the 2-position and a carboxylate ester group at the 4-position, with a cyclohexyl group attached to the ester functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl 2-phenylquinoline-4-carboxylate typically involves the following steps:
Starting Materials: Aniline, 2-nitrobenzaldehyde, and pyruvic acid.
Doebner Reaction: The initial step involves the Doebner reaction, where aniline reacts with 2-nitrobenzaldehyde and pyruvic acid to form 2-phenylquinoline-4-carboxylic acid.
Amidation and Reduction: The carboxylic acid group is then converted to an amide, followed by reduction to form the corresponding amine.
Acylation and Amination: The amine is then acylated and aminated to introduce the cyclohexyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Cyclohexyl 2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline and phenyl derivatives.
科学的研究の応用
Cyclohexyl 2-phenylquinoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a histone deacetylase (HDAC) inhibitor, which is important in the development of anticancer drugs.
Antibacterial Agents: The compound and its derivatives have shown antibacterial activity against various Gram-positive and Gram-negative bacteria.
Biological Studies: It is used in studies related to cell cycle arrest and apoptosis, contributing to its potential as an anticancer agent.
作用機序
The mechanism of action of cyclohexyl 2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets:
HDAC Inhibition: The compound inhibits histone deacetylases, leading to increased acetylation of histone proteins.
Antibacterial Activity: The compound disrupts bacterial cell wall synthesis and function, leading to bacterial cell death.
類似化合物との比較
Cyclohexyl 2-phenylquinoline-4-carboxylate can be compared with other quinoline derivatives:
2-Phenylquinoline-4-carboxylic Acid: Similar structure but lacks the cyclohexyl ester group.
Hydroxamic Acid Derivatives: These compounds also inhibit HDACs but have different zinc-binding groups.
Tetrahydroquinoline Derivatives: Reduced forms of quinoline with different biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
特性
分子式 |
C22H21NO2 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC名 |
cyclohexyl 2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C22H21NO2/c24-22(25-17-11-5-2-6-12-17)19-15-21(16-9-3-1-4-10-16)23-20-14-8-7-13-18(19)20/h1,3-4,7-10,13-15,17H,2,5-6,11-12H2 |
InChIキー |
BJQGTYBXVXJFTR-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5,6-Dihydro-4-(trifluoromethyl)benzo-[h]-quinazolin-2-yl]-N-methylglycine](/img/structure/B12457531.png)

methanone](/img/structure/B12457537.png)
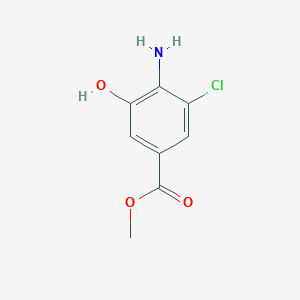
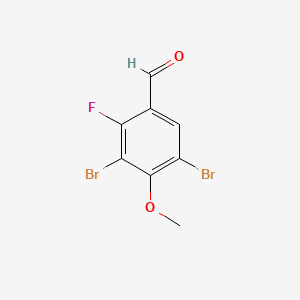
![3,3-Dimethyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid](/img/structure/B12457551.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12457552.png)
![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12457556.png)
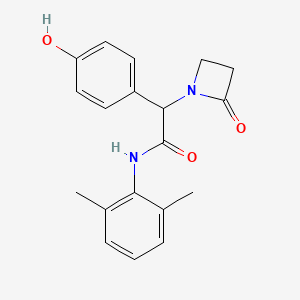
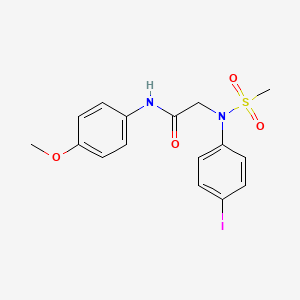
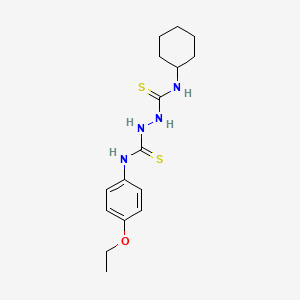
![N-[(2-chlorophenyl)methyl]-1-(2-methylpropyl)piperidine-4-carboxamide](/img/structure/B12457598.png)

![1-[(N-acetylglycyl)(4-methylphenyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B12457619.png)
